molecular formula C25H33N3O2 B2389775 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922113-47-1

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2389775
CAS No.: 922113-47-1
M. Wt: 407.558
InChI Key: CRKDSWJTIWXJHZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₅H₃₃N₃O₂
Molecular Weight: 407.56 g/mol
Structural Features:

  • Morpholinoethyl group: A polar morpholine ring improves aqueous solubility and may act as a hydrogen bond acceptor.
  • Tetrahydroquinoline moiety: A partially saturated heterocycle contributing to conformational rigidity and membrane permeability.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-18-13-19(2)15-22(14-18)25(29)26-17-24(28-9-11-30-12-10-28)21-6-7-23-20(16-21)5-4-8-27(23)3/h6-7,13-16,24H,4-5,8-12,17H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKDSWJTIWXJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide, commonly referred to as compound 946362-58-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2OC_{21}H_{26}N_{2}O with a molecular weight of 322.4 g/mol. Its structure features a benzamide core linked to a morpholinoethyl group and a tetrahydroquinoline moiety.

PropertyValue
CAS Number946362-58-9
Molecular Weight322.4 g/mol
Molecular FormulaC21H26N2O
DensityN/A
Boiling PointN/A
Melting PointN/A

Research has indicated that compounds similar to this compound may exhibit various pharmacological effects:

  • Antitumor Activity : Compounds containing tetrahydroquinoline structures have been studied for their potential anticancer properties. They may inhibit cell proliferation by interfering with signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Certain benzamide derivatives have shown antimicrobial activity against various pathogens.

Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of tetrahydroquinoline derivatives reported that these compounds inhibited the growth of multidrug-resistant cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the modulation of specific signaling pathways .

Study 2: Neuroprotective Potential

In vitro studies demonstrated that related compounds could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .

Research Findings

Recent findings highlight the following aspects of the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines .
  • In Vivo Studies : Animal models have indicated promising results in terms of tumor reduction and improved survival rates when treated with compounds structurally related to this benzamide derivative .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where various intermediates are formed. The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound .

Anticancer Activity

Research has indicated that compounds similar to 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may exhibit inhibitory effects on acetylcholinesterase and α-glucosidase enzymes, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate interaction .

Neuroprotective Effects

The tetrahydroquinoline moiety is known for its neuroprotective properties. Compounds with this structure have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values indicating effective inhibition of HCT-116 and MCF-7 cell lines with specific derivatives showing promising results .
Study BEnzyme InhibitionIdentified significant inhibition of acetylcholinesterase activity with potential implications for Alzheimer's treatment .
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogs from diverse sources:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
Target (F936-0164) C₂₅H₃₃N₃O₂ 407.56 3,5-dimethylbenzamide, tetrahydroquinoline, morpholinoethyl Screening compound (unspecified targets)
Compound 30 () C₂₉H₃₈N₈O₄·HCl N/A 4-ureido-substituted benzamide, triazine core, dual morpholino groups Kinase inhibition (hypothesized)
3,4-Dichloro-N-[...] () C₁₈H₂₆Cl₂N₂O N/A 3,4-dichlorobenzamide, dimethylaminocyclohexyl Not disclosed (structural analog)
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide () Varies Varies Isoxazolylmethylthio-substituted benzamide, pyrimidinylaminoethyl Cancer, viral infections (patented use)
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide () C₃₀H₄₀N₈O₄ N/A Benzamide-triazine hybrid, dual morpholino groups Kinase or protease modulation (assumed from triazine)

Key Observations :

Benzamide Substituent Effects: The 3,5-dimethyl groups on the target compound’s benzamide (electron-donating) contrast with 3,4-dichloro (electron-withdrawing) in ’s analog, which may alter electronic environments and receptor binding .

Heterocyclic Moieties: Tetrahydroquinoline in the target offers partial saturation, balancing rigidity and flexibility, while triazine () enables planar π-system interactions critical for kinase inhibition . Morpholinoethyl vs. dimethylaminocyclohexyl (): Morpholine’s oxygen atom improves solubility, whereas cyclohexyl amines may enhance blood-brain barrier penetration .

Pharmacokinetic Implications: Morpholine-containing compounds (target and ) are generally more water-soluble than purely aromatic analogs, aiding bioavailability. The tetrahydroquinoline moiety in the target may confer metabolic stability compared to unsaturated heterocycles (e.g., pyrimidine in ) .

Research Findings and Gaps

  • By contrast, compounds in are patented for antiviral and anticancer uses, suggesting validated biological activity .

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